

4-Phenylpiperidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenylpiperidine-4-carboxylic acid

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An In-Depth Technical Guide to **4-Phenylpiperidine-4-carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Phenylpiperidine-4-carboxylic acid stands as a pivotal molecular scaffold in modern medicinal chemistry and pharmaceutical development. Its rigid, yet versatile, structure serves as a foundational building block for a diverse range of therapeutic agents, most notably in the fields of analgesia and neuroscience. This technical guide provides a comprehensive overview of its core physicochemical properties, explores the strategic rationale behind its use, outlines key synthetic and derivatization methodologies, and details its principal applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to illuminate the compound's significance and utility.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental chemical and physical identity. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

The compound is systematically known as **4-phenylpiperidine-4-carboxylic acid**. However, within research and commercial contexts, it is frequently identified by several synonyms and unique identifiers.

Identifier	Value
IUPAC Name	4-phenylpiperidine-4-carboxylic acid[1]
Common Synonyms	Norpethidinic acid, Normeperidinic acid, 4-Phenyl-4-piperidine carboxylic acid[2][3][4]
CAS Number	3627-45-0[5][6][7]

Physicochemical Properties

4-Phenylpiperidine-4-carboxylic acid is most commonly handled in its free acid form or as a hydrochloride salt to improve solubility and stability.[5] The properties of both are summarized below.

Property	Free Acid	Hydrochloride Salt
Molecular Formula	C ₁₂ H ₁₅ NO ₂ [1]	C ₁₂ H ₁₅ NO ₂ ·HCl[5][6][7]
Molecular Weight	205.25 g/mol [1][2][4]	241.70 - 241.73 g/mol [5][6][7]
Appearance	Solid[8]	Crystalline Solid
Storage Conditions	N/A	0 - 8 °C[5][6]

Strategic Importance in Medicinal Chemistry

The prevalence of the 4-phenylpiperidine scaffold in pharmaceuticals is not coincidental. Its structural characteristics offer a distinct advantage for designing molecules that can effectively interact with biological targets.

The Piperidine Scaffold: A Privileged Structure

Piperidine is a six-membered heterocyclic amine that serves as a "privileged scaffold" in drug design.[9] Its chair-like conformation provides a rigid, three-dimensional framework that

reduces the entropic penalty of binding to a receptor, often leading to higher affinity and selectivity. The nitrogen atom can be readily functionalized, and its basicity allows for the formation of salts to modulate physicochemical properties like solubility. The addition of a phenyl group and a carboxylic acid at the 4-position, as in the title compound, creates two distinct points for further chemical modification, making it an exceptionally versatile starting material.[9]

Role as a Key Synthetic Intermediate

4-Phenylpiperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its structure is a core component in the synthesis of numerous drugs, including:

- **Analgesics:** It is a known precursor in the synthesis of certain opioid analgesics.
- **Neurokinin 1 (NK1) Antagonists:** It is used to synthesize 4,4-disubstituted piperidines that act as NK1 antagonists.[2][3][4]
- **Cannabinoid Receptor 1 (CB1) Antagonists:** The scaffold is employed to prepare CB1 antagonists designed to have a lower propensity for crossing the blood-brain barrier.[2][3][4]
- **Neuroscience Research:** Its derivatives are widely used to study neurotransmitter systems and develop novel psychoactive agents.[5]

Synthesis and Derivatization Strategies

The utility of **4-phenylpiperidine-4-carboxylic acid** is fully realized through its chemical modification. Protecting group chemistry is central to this process, enabling chemists to selectively functionalize different parts of the molecule.

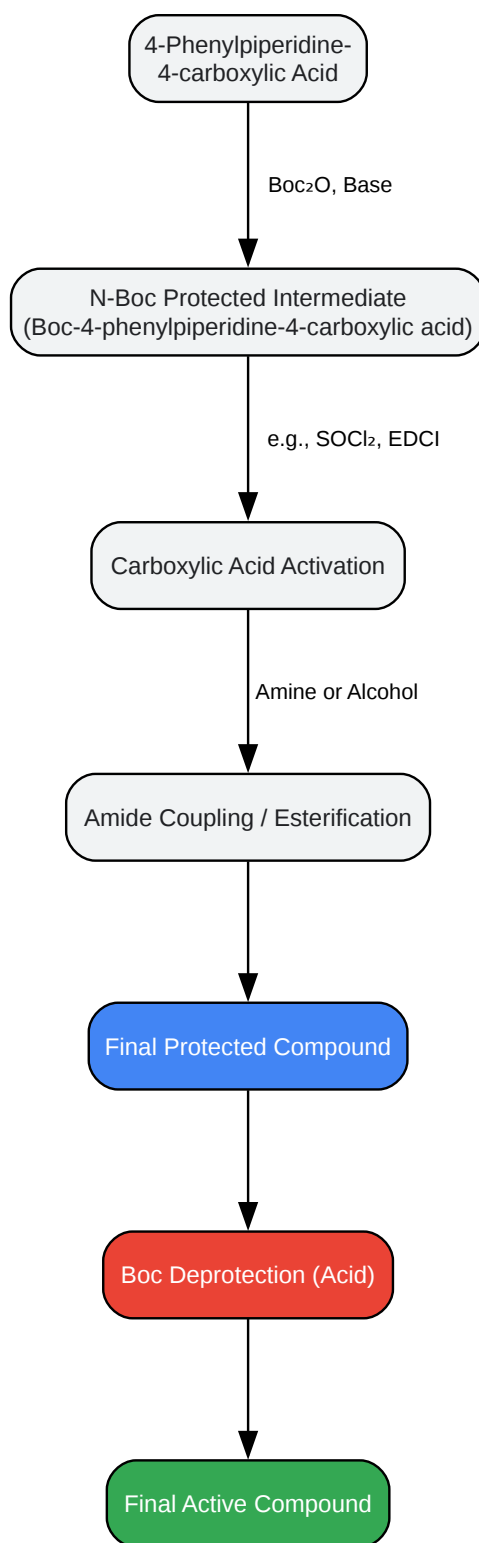
Rationale for N-Protection

In multi-step syntheses, it is critical to control which functional groups react. The secondary amine of the piperidine ring is a nucleophile and a base, which can interfere with reactions targeting the carboxylic acid group (e.g., amide bond formation). To prevent this, the nitrogen is often "protected" with a temporary blocking group. The tert-butoxycarbonyl (Boc) group is a common choice because it is stable under many reaction conditions but can be easily removed

with acid when desired.^[10] This strategy allows for precise, stepwise construction of complex target molecules.^[10]

General Synthetic Workflow

The synthesis of functionalized derivatives from the core scaffold typically follows a logical progression. This workflow ensures that modifications are made in a controlled and efficient manner.



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Caption: Conceptual workflow for the derivatization of **4-phenylpiperidine-4-carboxylic acid**.

Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the N-protection of **4-phenylpiperidine-4-carboxylic acid** using di-tert-butyl dicarbonate (Boc₂O).

Objective: To selectively protect the secondary amine to facilitate subsequent modification of the carboxylic acid.

Reagents & Materials:

- **4-Phenylpiperidine-4-carboxylic acid** hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Diethyl ether
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO₄)

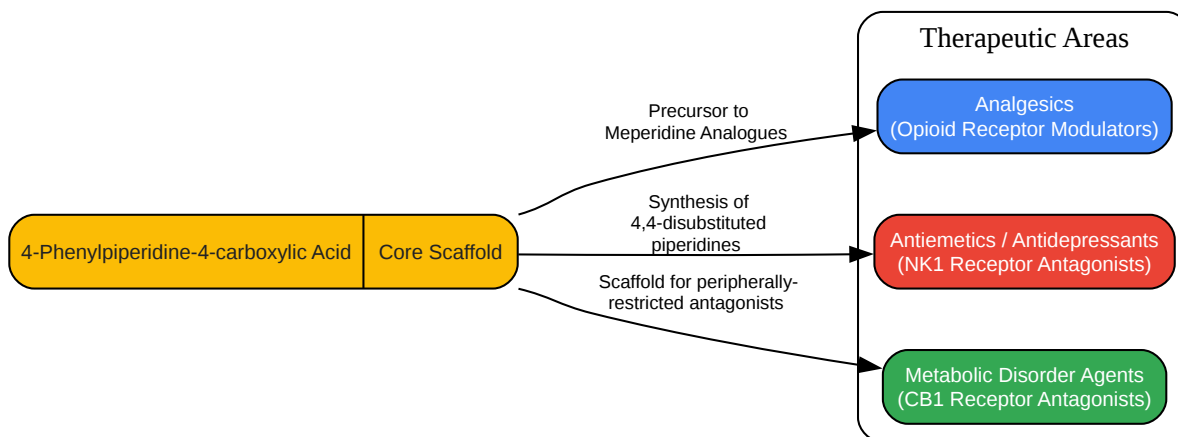
Step-by-Step Methodology:

- **Dissolution & Basification:** Dissolve **4-phenylpiperidine-4-carboxylic acid** hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acid, creating a basic environment necessary for the subsequent reaction.
 - **Causality:** The reaction with Boc₂O requires the piperidine nitrogen to be a free, unprotonated nucleophile. The base ensures this by neutralizing the HCl salt and the reaction medium.

- Boc Anhydride Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
 - Causality: Boc₂O is the electrophile that reacts with the nucleophilic nitrogen. Slow, cold addition helps to control the exothermicity of the reaction and prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
 - Causality: This extended period ensures the reaction proceeds to completion.
- Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.
 - Causality: This is a standard aqueous workup. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer while nonpolar impurities are removed into the organic layer.
- Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate should form.
 - Causality: Acidification protonates the carboxylate, rendering the Boc-protected product neutral and insoluble in water, causing it to precipitate out of the solution.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization. The final product is **1-Boc-4-phenylpiperidine-4-carboxylic acid**.

Key Therapeutic Applications

The structural framework of **4-phenylpiperidine-4-carboxylic acid** is found at the heart of several classes of drugs, demonstrating its broad therapeutic relevance.



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Caption: Application pathways originating from the core **4-phenylpiperidine-4-carboxylic acid** scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following information is based on data for closely related salts and should be considered a guideline.

Hazard Identification

The p-methylbenzenesulfonate salt is classified with the following hazards. Users should handle the parent compound and its other salts with similar precautions.

Hazard Class	GHS Classification	Precautionary Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed[11][12]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[11][12]
Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation[11][12]
STOT (Single Exposure)	Category 3	H335: May cause respiratory irritation[11][12]

Recommended Handling Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.[13]
 - Hand Protection: Wear suitable chemical-resistant gloves.[13]
 - Skin/Body Protection: Wear a lab coat and appropriate protective clothing.[13]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Stability

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Commercial suppliers often recommend storage at 0 - 8 °C for the hydrochloride salt.[5][6]
- Stability: The compound is stable under recommended storage conditions.

Conclusion

4-Phenylpiperidine-4-carboxylic acid is a cornerstone of modern synthetic and medicinal chemistry. Its value extends far beyond its basic molecular formula and weight; it lies in its role as a versatile and strategically vital scaffold. By providing a rigid, functionalizable core, it enables the efficient and controlled synthesis of complex molecules targeting a wide array of diseases. A comprehensive understanding of its properties, reaction methodologies, and safety protocols is essential for any researcher aiming to leverage its potential in the ongoing quest for novel and more effective therapeutics.

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- To cite this document: BenchChem. [4-Phenylpiperidine-4-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051512#4-phenylpiperidine-4-carboxylic-acid-molecular-weight-and-formula]

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